molecular formula C31H31FN8O2 B609964 PF-06263276 CAS No. 1421502-62-6

PF-06263276

カタログ番号: B609964
CAS番号: 1421502-62-6
分子量: 566.6 g/mol
InChIキー: XDJGNPSZQSWJCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06263276は、ヤヌスキナーゼ1、2、3、およびチロシンキナーゼ2の強力で選択的な阻害剤です。これは主に慢性尋常性乾癬の治療のために開発されました。 この化合物は、局所的に、そして吸入によって投与できるという点で注目されており、肺や皮膚の炎症性疾患の治療に適しています .

科学的研究の応用

PF-06263276 has a wide range of scientific research applications, including:

作用機序

PF-06263276は、ヤヌスキナーゼ酵素1、2、3、およびチロシンキナーゼ2の活性を阻害することによって効果を発揮します。これらの酵素は、免疫応答と炎症を調節するシグナル伝達経路において重要な役割を果たしています。 これらの酵素を阻害することにより、this compoundは炎症性サイトカインの活性を低下させ、炎症性疾患の症状を軽減します .

生化学分析

Biochemical Properties

PF-06263276 plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). The inhibition constants (IC50) for these kinases are 2.2 nM, 23.1 nM, 59.9 nM, and 29.7 nM, respectively . By inhibiting these kinases, this compound interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation. The compound interacts with the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding sites of JAK kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in immune responses and inflammation. Additionally, this compound may also interact with other biomolecules, such as cytokine receptors, further modulating the immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic profile of the organism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby modulating the activity of JAK kinases and other biomolecules involved in immune responses and inflammation .

準備方法

合成経路と反応条件

PF-06263276の合成には、無水溶媒の使用や窒素雰囲気下での反応を含む複数のステップが含まれます。薄層クロマトグラフィーは反応のモニタリングに使用され、シリカゲルカラムクロマトグラフィーは精製に使用されます。 プロトン核磁気共鳴スペクトルと質量スペクトルは、化合物の構造と純度を確認するために記録されます .

工業的生産方法

This compoundの工業的生産方法は、高純度と収率を保証するように設計されています。このプロセスには、最適化された反応条件と精製技術を使用した大規模合成が含まれ、目的の品質を実現します。 高速液体クロマトグラフィーを使用して、化合物の純度が95%を超えていることを確認します .

化学反応の分析

反応の種類

PF-06263276は、次のものを含むさまざまな化学反応を受けます。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。

    還元: この反応には、水素の付加または酸素の除去が含まれます。

    置換: この反応には、別の原子または原子団との1つの原子または原子団の置換が含まれます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムと、薄層クロマトグラフィー中の可視化のための塩化白金酸が含まれます。 反応は通常、目的の結果を保証するために制御された条件下で行われます .

形成された主な生成物

これらの反応から形成された主な生成物は、最終化合物であるthis compoundを得るためにさらに処理される中間体です。 各ステップは、中間体の正しい構造と純度を保証するために慎重に監視されます .

科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用を持っています。

類似化合物との比較

類似化合物

    トファシチニブクエン酸塩: 関節リウマチの治療に使用される別のヤヌスキナーゼ阻害剤です。

    ルキソリチニブ: 骨髄線維症および真性赤血球増加症の治療に使用されるヤヌスキナーゼ阻害剤です。

    バリシチニブ: 関節リウマチの治療に使用されるヤヌスキナーゼ阻害剤です。

PF-06263276の独自性

This compoundは、局所的に、そして吸入によって投与できるという点でユニークであり、さまざまな炎症性疾患の治療に適しています。 複数のヤヌスキナーゼ酵素に対する選択性も、1つまたは2つの酵素のみを標的とする可能性のある他の阻害剤とは異なります .

特性

IUPAC Name

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJGNPSZQSWJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421502-62-6
Record name PF-06263276
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06263276
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06263276
Reactant of Route 2
Reactant of Route 2
PF-06263276
Reactant of Route 3
PF-06263276
Reactant of Route 4
PF-06263276
Reactant of Route 5
Reactant of Route 5
PF-06263276
Reactant of Route 6
PF-06263276
Customer
Q & A

Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?

A1: Unlike many JAK inhibitors that primarily target the ATP binding site, this compound exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []

Q2: What therapeutic areas are being explored for this compound, and why?

A2: this compound is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []

Q3: How does the structure of this compound support its intended delivery routes?

A3: this compound was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.

Q4: What is the significance of this compound reaching clinical studies?

A4: The advancement of this compound into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。